Ethyl 2-(2H-pyrazolo[3,4-b]pyridin-2-yl)acetate
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Overview
Description
Ethyl 2-(2H-pyrazolo[3,4-b]pyridin-2-yl)acetate is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring.
Preparation Methods
The synthesis of Ethyl 2-(2H-pyrazolo[3,4-b]pyridin-2-yl)acetate typically involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate under specific conditions . This method is known for its efficiency and extensibility, making it a common approach for constructing this heterocyclic system. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Ethyl 2-(2H-pyrazolo[3,4-b]pyridin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazolopyridine core.
Substitution: Substitution reactions, particularly at the nitrogen atoms or the aromatic ring, are common. .
Scientific Research Applications
Ethyl 2-(2H-pyrazolo[3,4-b]pyridin-2-yl)acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 2-(2H-pyrazolo[3,4-b]pyridin-2-yl)acetate involves its interaction with specific molecular targets, such as kinases. The pyrazolopyridine core allows for hydrogen bonding and π–π stacking interactions with amino acid residues in the active site of the target enzyme . This interaction inhibits the enzyme’s activity, leading to downstream effects such as cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Ethyl 2-(2H-pyrazolo[3,4-b]pyridin-2-yl)acetate can be compared with other pyrazolopyridine derivatives:
1H-Pyrazolo[3,4-b]pyridines: These compounds have a similar core structure but differ in the position of the nitrogen atoms and substituents.
Pyrazoloquinolines: These compounds have an additional fused ring, which can alter their chemical properties and biological activities.
Pyrazolopyrimidines: These compounds have a pyrimidine ring instead of a pyridine ring, leading to different interactions with biological targets.
This compound is unique due to its specific substitution pattern and the presence of the ethyl ester group, which can influence its solubility and reactivity .
Properties
CAS No. |
918485-26-4 |
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Molecular Formula |
C10H11N3O2 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
ethyl 2-pyrazolo[3,4-b]pyridin-2-ylacetate |
InChI |
InChI=1S/C10H11N3O2/c1-2-15-9(14)7-13-6-8-4-3-5-11-10(8)12-13/h3-6H,2,7H2,1H3 |
InChI Key |
GYSLXELRXZMTES-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C=C2C=CC=NC2=N1 |
Origin of Product |
United States |
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